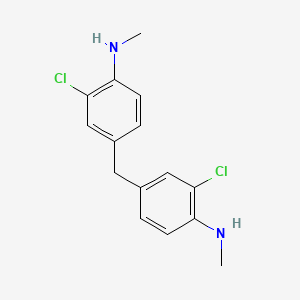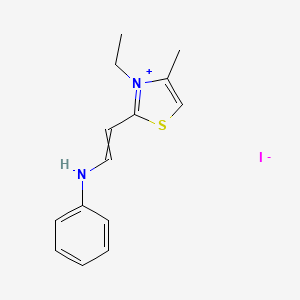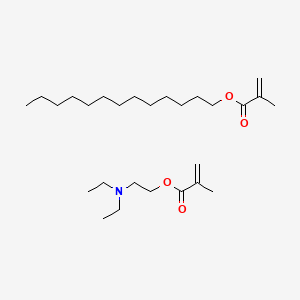![molecular formula C8H16B2O6 B14496896 2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) CAS No. 64420-72-0](/img/structure/B14496896.png)
2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) is an organic compound with the molecular formula C10H18B2O4. This compound is known for its unique structure, which includes two boronate ester groups connected by a butane-1,4-diyl linker. Boronate esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) typically involves the reaction of butane-1,4-diol with boronic acid derivatives. One common method is the esterification of butane-1,4-diol with 1,3,2-dioxaborolane in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate esters back to the corresponding alcohols.
Substitution: The boronate esters can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Butane-1,4-diol.
Substitution: Various substituted boronate esters.
科学的研究の応用
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) involves the formation of boronate complexes with various substrates. The boron atoms in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes such as the Suzuki-Miyaura coupling reaction, where the boronate ester acts as a key intermediate.
類似化合物との比較
Similar Compounds
- Butane-1,4-diylbis(oxy)bis(1,3,2-dioxaborolane)
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(glycidyloxy)butane
Uniqueness
2,2’-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane) is unique due to its dual boronate ester groups, which provide enhanced reactivity and versatility in chemical synthesis. The presence of the butane-1,4-diyl linker also imparts flexibility to the molecule, allowing it to adopt various conformations and interact with a wide range of substrates.
特性
CAS番号 |
64420-72-0 |
|---|---|
分子式 |
C8H16B2O6 |
分子量 |
229.84 g/mol |
IUPAC名 |
2-[4-(1,3,2-dioxaborolan-2-yloxy)butoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H16B2O6/c1(3-11-9-13-5-6-14-9)2-4-12-10-15-7-8-16-10/h1-8H2 |
InChIキー |
GRTWGAQONZSCBS-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)OCCCCOB2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


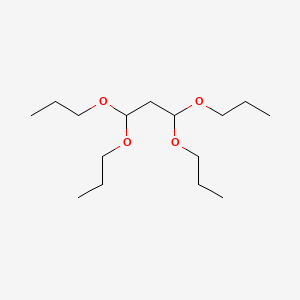
![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

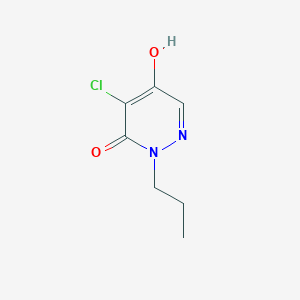
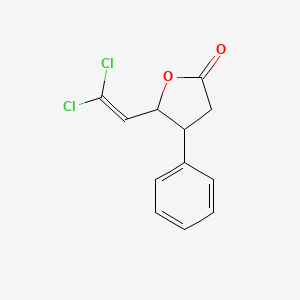

![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)

